

Application Notes and Protocols for the Optimized Synthesis of C17H18ClN3O4 (Dasatinib)

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Compound of Interest

Compound Name: **C17H18ClN3O4**

Cat. No.: **B576333**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dasatinib, with the chemical formula **C17H18ClN3O4**, is a potent multi-targeted tyrosine kinase inhibitor.^[1] It is a crucial therapeutic agent in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).^{[1][2]} Dasatinib functions by inhibiting key enzymes called tyrosine kinases, such as BCR-ABL and SRC family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.^{[1][3]} In some cancers, these kinases become overactive, leading to uncontrolled cell proliferation.^[3] Dasatinib's ability to block these hyperactive kinases disrupts the abnormal signaling and can lead to the death of cancer cells.^[1] The efficiency and purity of synthesized Dasatinib are critical for its therapeutic efficacy and safety. Therefore, optimizing the synthesis protocol is of significant interest to the pharmaceutical industry to ensure a high-quality and cost-effective manufacturing process.^[4] ^[5] This document provides a detailed, optimized protocol for the synthesis of Dasatinib, a summary of comparative data, and visualizations of the synthesis workflow and its mechanism of action.

Optimized Synthesis Protocol

This protocol outlines a four-stage, commercially viable process for synthesizing Dasatinib monohydrate with high yield and purity.[\[5\]](#) The synthesis involves the key intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[\[5\]](#)

Materials:

- 4,6-dichloro-2-methylpyrimidine
- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- Sodium tert-butoxide
- Acetonitrile
- 2-(piperazin-1-yl)ethan-1-ol (HEP)[\[6\]](#)
- Potassium carbonate (K₂CO₃)
- Sodium iodide (NaI)
- Water

Equipment:

- Reaction flasks
- Reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven
- High-performance liquid chromatography (HPLC) system for purity analysis

Experimental Procedure:

Stage 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

- To a stirred suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in acetonitrile, add 4,6-dichloro-2-methylpyrimidine.
- Add solid sodium tert-butoxide to the mixture.
- Reflux the reaction mixture for 6 hours.[\[5\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the precipitated solid, wash with cold acetonitrile, and dry under vacuum to obtain the intermediate product. An optimized yield of 94% with 98.3% HPLC purity can be achieved under these conditions.[\[5\]](#)

Stage 2: Synthesis of Dasatinib (Route A)

- To a solution of the intermediate from Stage 1 in acetonitrile, add 2-(piperazin-1-yl)ethan-1-ol (HEP).[\[6\]](#)
- Add potassium carbonate (K₂CO₃) and a catalytic amount of sodium iodide (NaI).
- Heat the reaction mixture to 70-75 °C and stir for an appropriate time, monitoring by TLC or HPLC.[\[5\]](#)
- After the reaction is complete, cool the mixture and add water to precipitate the product.[\[5\]](#)
- Filter the solid, wash with water, and then with a minimal amount of cold acetonitrile.
- Dry the product under vacuum to yield Dasatinib monohydrate.

Stage 3 & 4 (Alternative Route B): Synthesis via a Formyl-Protected Intermediate

An alternative route involves the use of N-formyl piperazine followed by deformylation.[\[5\]](#)

- Stage 3: Coupling with N-formyl piperazine: Couple the intermediate from Stage 1 with N-formyl piperazine in N,N-dimethylformamide (DMF) to yield N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl) amino) thiazole-5-carboxamide.[5]
- Stage 4: Deformylation: Deformylate the product from Stage 3 using sulfuric acid in methanol to yield the penultimate intermediate, which is then alkylated with 2-bromoethanol to give Dasatinib.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of Dasatinib, highlighting the optimization of the process.

Table 1: Optimization of Stage 1 Synthesis[5]

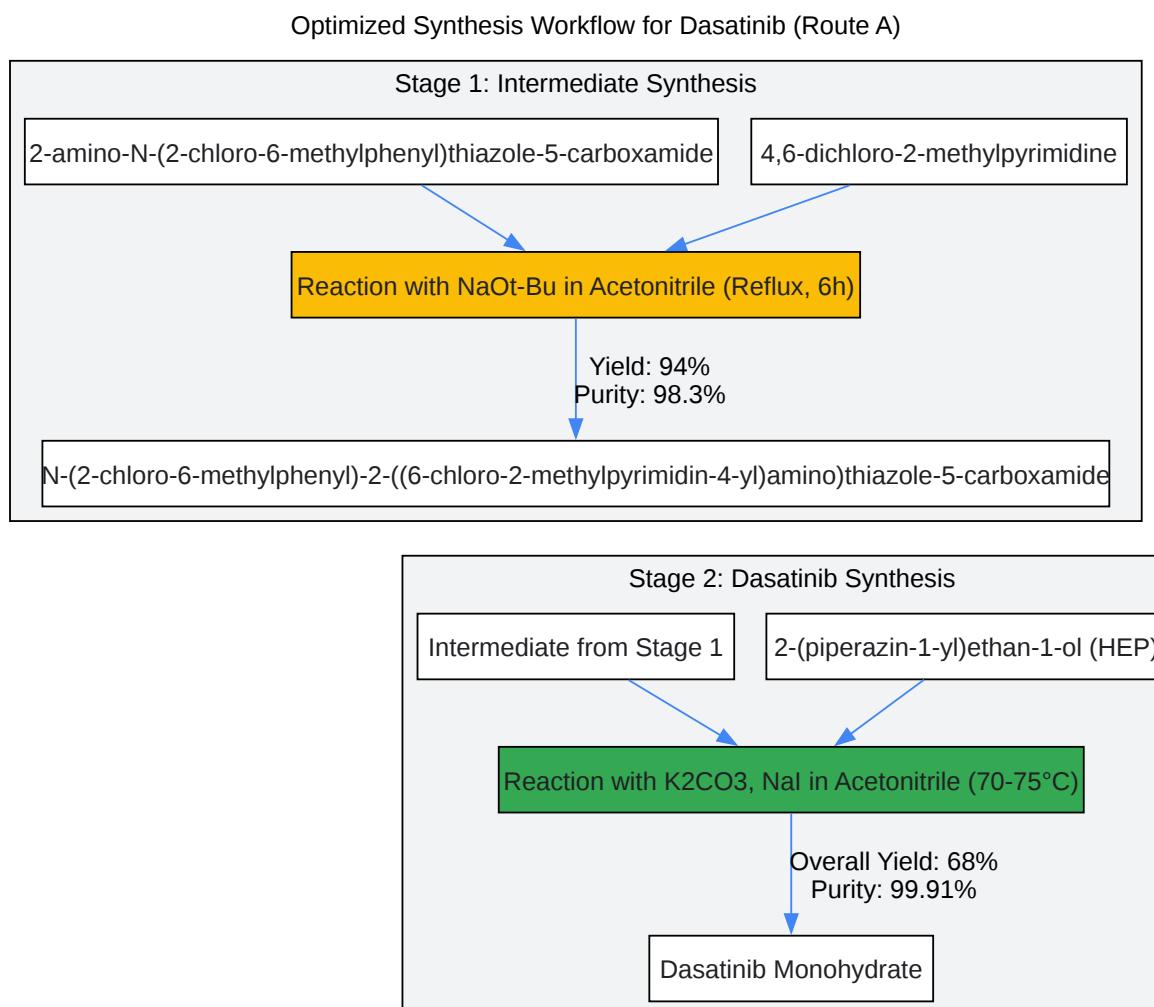
Entry	Base	Solvent	Temperature e (°C)	Yield (%)	Purity (HPLC, %)
1	NaH	THF	65-70	65	95.2
2	K ₂ CO ₃	DMF	80-85	72	96.8
3	Cs ₂ CO ₃	Acetonitrile	Reflux	85	97.5
4	NaOt-Bu	Acetonitrile	Reflux	94	98.3

Table 2: Comparison of Overall Dasatinib Synthesis Routes[5]

Route	Overall Yield (%)	HPLC Purity (%)	Number of Stages	Key Reagents
Route A	68	99.91	4	HEP, K ₂ CO ₃ , NaI
Route B	61	99.89	4	N-formyl piperazine, H ₂ SO ₄

Mandatory Visualization

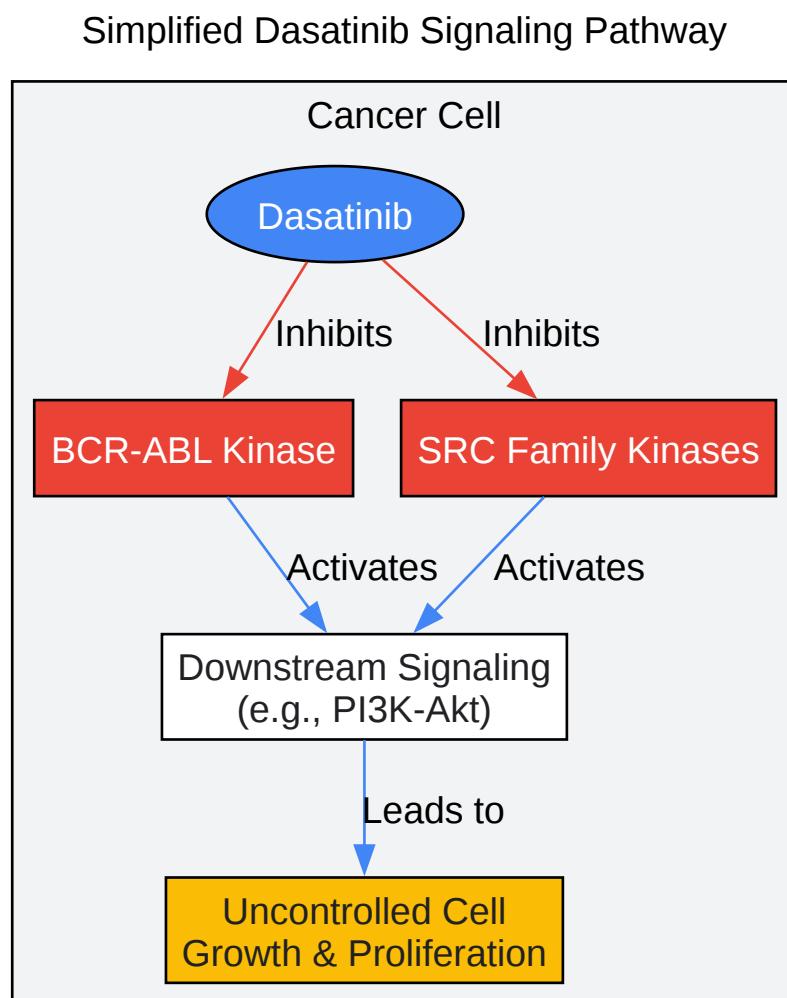
Diagram 1: Optimized Synthesis Workflow for Dasatinib (Route A)



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Caption: Flowchart of the optimized two-stage synthesis of Dasatinib (Route A).

Diagram 2: Simplified Signaling Pathway of Dasatinib



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